8-(Thieno[2,3-d]pyrimidin-4-ylamino)-1,3-diazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-(Thieno[2,3-d]pyrimidin-4-ylamino)-1,3-diazaspiro[4.5]decane-2,4-dione is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical sciences. This compound is known for its potential biological activities, particularly as a kinase inhibitor, which makes it a promising candidate for anticancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Thieno[2,3-d]pyrimidin-4-ylamino)-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of thieno[2,3-d]pyrimidine derivatives with appropriate amines under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction volumes, ensuring consistent quality control, and possibly employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
8-(Thieno[2,3-d]pyrimidin-4-ylamino)-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and thieno[2,3-d]pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
8-(Thieno[2,3-d]pyrimidin-4-ylamino)-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: It shows potential as an anticancer agent due to its ability to inhibit kinase enzymes, which are crucial in cell signaling and proliferation.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-(Thieno[2,3-d]pyrimidin-4-ylamino)-1,3-diazaspiro[4.5]decane-2,4-dione primarily involves the inhibition of kinase enzymes. By binding to the active site of these enzymes, the compound prevents the phosphorylation of key proteins involved in cell growth and survival. This leads to the induction of apoptosis and autophagy in cancer cells, thereby inhibiting tumor growth .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their antiproliferative properties, these compounds are also studied for their potential as kinase inhibitors.
Uniqueness
8-(Thieno[2,3-d]pyrimidin-4-ylamino)-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and specificity towards certain biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
8-(thieno[2,3-d]pyrimidin-4-ylamino)-1,3-diazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c20-12-14(19-13(21)18-12)4-1-8(2-5-14)17-10-9-3-6-22-11(9)16-7-15-10/h3,6-8H,1-2,4-5H2,(H,15,16,17)(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCLKKMZMDSTHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1NC3=C4C=CSC4=NC=N3)C(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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